

In-Depth Technical Guide: Pharmacokinetics and Bioavailability of PBT-1033 (PBT2)

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Compound of Interest

Compound Name: PBT 1033

Cat. No.: B1248722

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Introduction

PBT-1033, also known as PBT2, is a second-generation 8-hydroxyquinoline analog that has been investigated as a potential therapeutic agent for neurodegenerative disorders, particularly Alzheimer's and Huntington's diseases. Its mechanism of action centers on its role as a metal protein-attenuating compound (MPAC) and a zinc ionophore. This guide provides a comprehensive overview of the available pharmacokinetic and bioavailability data for PBT2, compiled from preclinical and clinical studies.

Core Pharmacokinetic Properties

PBT2 has been evaluated in Phase I and Phase II clinical trials, providing valuable insights into its behavior in humans. Preclinical studies in various animal models have also contributed to the understanding of its pharmacokinetic profile.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of PBT2 from clinical trials.

Table 1: Human Pharmacokinetic Parameters of PBT2 (Single Dose)

Parameter	Value
Time to Maximum Concentration (Tmax)	≤ 3 hours[1]
Dose Proportionality	Linear increase in exposure with single doses up to 800 mg[1]
Metabolism	Primarily metabolized to PBT2-glucuronide[1]
Elimination	Renally cleared[1]
Accumulation (Repeat Dosing)	Relatively little accumulation observed[1]
Apparent Clearance	Relatively consistent across all tested doses[1]

Table 2: Human Pharmacokinetic Parameters of PBT2 (Multiple Doses)

Parameter	Value
Area Under the Curve (AUC)	1,660 ng*h/mL (after 250 mg/day for up to 72h)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key studies involving PBT2.

Phase I Clinical Trial Protocol

- **Study Design:** The Phase I clinical program for PBT2 consisted of two studies investigating the safety, tolerability, and pharmacokinetics of single and multiple oral doses.[1]
- **Participants:** The studies enrolled 55 young male volunteers (18-45 years) and 32 older male and female volunteers (45-75 years).[1]
- **Dosing:** Single oral doses of PBT2 were administered, with escalating doses up to 800 mg. [1] Multiple dosing regimens were also evaluated.

- Pharmacokinetic Sampling: Blood samples were collected at various time points post-dosing to determine the plasma concentrations of PBT2 and its primary metabolite.
- Analytical Method: Plasma concentrations of PBT2 and PBT2-glucuronide were quantified using a validated analytical method.

Phase IIa Clinical Trial in Alzheimer's Disease (EURO Study)

- Study Design: A 12-week, double-blind, randomized, placebo-controlled trial.[\[2\]](#)
- Participants: 78 patients with early Alzheimer's disease.[\[3\]](#)
- Intervention: Patients were randomized to receive either PBT2 (50 mg or 250 mg) or a placebo once daily for 12 weeks.[\[2\]](#)[\[3\]](#)
- Outcome Measures: The primary outcomes were safety and tolerability. Secondary outcomes included biomarkers in plasma and cerebrospinal fluid (CSF), and cognitive assessments.[\[2\]](#)

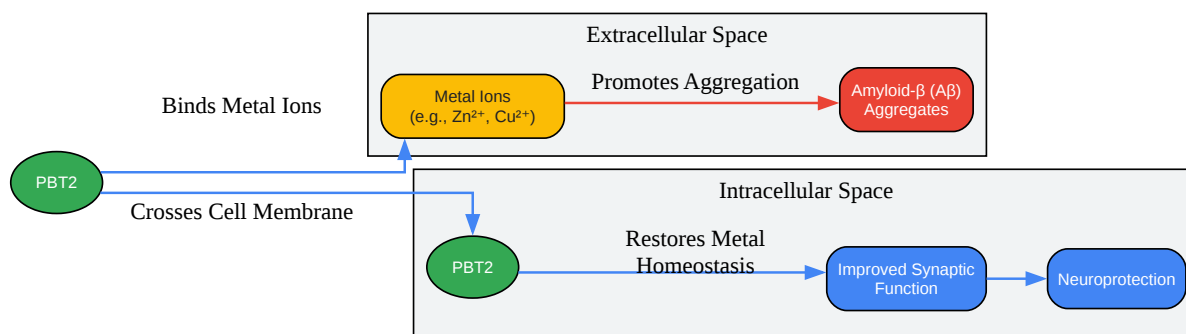
Phase II Clinical Trial in Huntington's Disease (Reach2HD Study)

- Study Design: A 26-week, randomized, double-blind, placebo-controlled trial.[\[4\]](#)
- Participants: 109 adults with early- to mid-stage Huntington's disease.[\[4\]](#)
- Intervention: Participants were randomly assigned to receive PBT2 250 mg, PBT2 100 mg, or a placebo once daily.[\[4\]](#)
- Primary Endpoints: The primary endpoints were safety and tolerability.[\[4\]](#)

Mandatory Visualizations

Signaling Pathway of PBT2 in Neurodegenerative Disease

PBT2's mechanism of action involves the modulation of metal ions, which are implicated in the pathogenesis of neurodegenerative diseases.

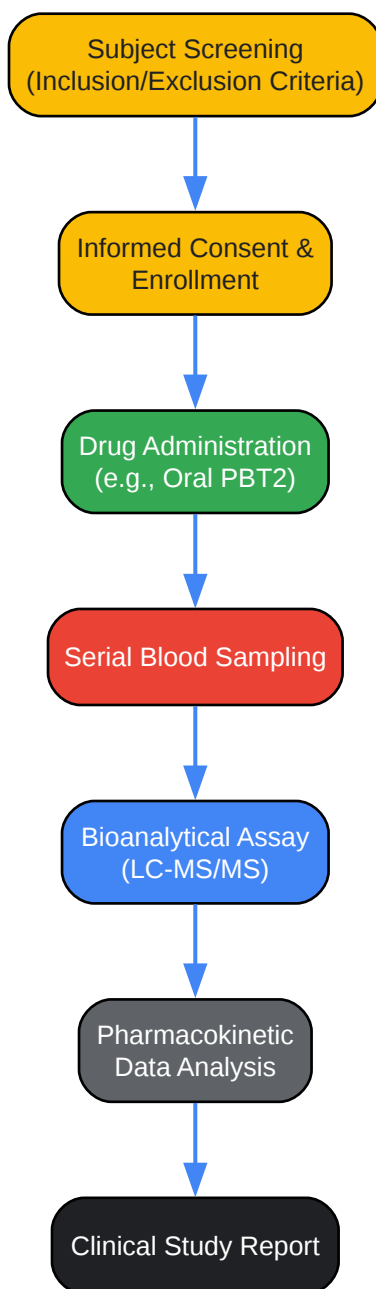


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Caption: PBT2 acts by binding extracellular metal ions, preventing amyloid-β aggregation, and restoring intracellular metal homeostasis.

Experimental Workflow for a Clinical Pharmacokinetic Study

The following diagram illustrates a typical workflow for a clinical trial designed to assess the pharmacokinetics of an investigational drug like PBT2.



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